molecular formula C13H14F3NO3S B2656943 (E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034998-15-5

(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2656943
CAS No.: 2034998-15-5
M. Wt: 321.31
InChI Key: ODQCGDHGAICEIY-VOTSOKGWSA-N
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Description

The compound is an azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals . The compound also contains a styrylsulfonyl group and a 2,2,2-trifluoroethoxy group. Styrylsulfonyl is a type of aromatic compound that contains a sulfonyl group, and 2,2,2-trifluoroethoxy is a type of ether that contains a trifluoromethyl group .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The azetidine core would be a four-membered ring with one nitrogen and three carbon atoms. The styrylsulfonyl group would likely be attached to one of the carbon atoms, and the 2,2,2-trifluoroethoxy group would be attached to another carbon atom .


Chemical Reactions Analysis

Azetidines, due to their ring strain, are generally reactive molecules. They can undergo various reactions, including ring-opening reactions . The presence of the styrylsulfonyl and 2,2,2-trifluoroethoxy groups would likely influence the compound’s reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and ether groups) would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Synthesis and Binding Properties

A study detailed the synthesis and in vivo binding properties of a compound related to azetidines, highlighting its potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled for positron emission tomography (PET) imaging, shows promise for brain imaging of nicotinic receptors, underscoring the potential of azetidine derivatives in medical imaging and receptor targeting (Doll et al., 1999).

Synthetic Routes to Pyrrolidines

Research on the ring expansion of 2-(α-hydroxyalkyl)azetidines provided insights into a synthetic route to functionalized pyrrolidines. This process involves rearrangement into pyrrolidines with the addition of nucleophiles, highlighting a mechanism involving the formation of an intermediate bicyclic aziridinium ion. This study emphasizes the versatility of azetidines in synthesizing complex heterocyclic structures (Durrat et al., 2008).

Chemical Degradation of Herbicides

The chemical degradation of azimsulfuron, a herbicide, was explored, focusing on hydrolysis reactions in various pH conditions. The study identified the main products of hydrolysis and characterized them, providing insights into the stability and degradation pathways of sulfonylurea herbicides. This research contributes to understanding the environmental fate and breakdown of chemical compounds related to azetidines (Boschin et al., 2007).

Gold-Catalyzed Synthesis of Pyrroles

A gold-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives was reported. This synthesis process demonstrates the utility of azetidine derivatives in the construction of pyrrole rings, a core structure in many pharmacologically active molecules. The study provides a pathway for synthesizing complex organic structures from simpler azetidine derivatives (Pertschi et al., 2017).

Antimicrobial Activity of Sulfone-Linked Heterocycles

Research into the synthesis of sulfone-linked bis heterocycles involving azetidines and their antimicrobial activity demonstrated the potential of these compounds in medicinal chemistry. The study specifically highlighted a compound with pronounced activity, indicating the potential of azetidine derivatives in developing new antimicrobial agents (Padmavathi et al., 2008).

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3S/c14-13(15,16)10-20-12-8-17(9-12)21(18,19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQCGDHGAICEIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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